molecular formula C10H9FN2 B012623 2-(4-Fluorophenyl)-4-methyl-1H-imidazole CAS No. 104575-40-8

2-(4-Fluorophenyl)-4-methyl-1H-imidazole

Cat. No.: B012623
CAS No.: 104575-40-8
M. Wt: 176.19 g/mol
InChI Key: DPUQCSPMWMEIML-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 4-fluorophenyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances the compound’s stability and biological activity, making it a valuable molecule in various scientific fields.

Scientific Research Applications

2-(4-Fluorophenyl)-4-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from the properties of similar compounds that it likely interacts with its targets through a process of electrophilic substitution, similar to other indole derivatives . This interaction could result in changes in the target’s function, leading to the observed biological activities.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and target involved.

Pharmacokinetics

A study on a similar compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2h)-one, suggests that fluorine-containing compounds can exhibit rapid action and low mammalian toxicity . These properties could potentially impact the bioavailability of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole, although further studies would be needed to confirm this.

Result of Action

It is known that indole derivatives can have diverse biological activities . Depending on the specific target and pathway involved, these activities could result in a wide range of molecular and cellular effects.

Action Environment

It is known that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-4-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 4-fluoroaniline and glyoxal in the presence of an acid catalyst leads to the formation of the imidazole ring.

    Methylation: The final step involves the methylation of the imidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated or carbonyl derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with different functional groups.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)-1H-imidazole: Lacks the methyl group, which can affect its biological activity and stability.

    4-Methyl-1H-imidazole: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    2-Phenyl-4-methyl-1H-imidazole: Lacks the fluorine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness: 2-(4-Fluorophenyl)-4-methyl-1H-imidazole is unique due to the presence of both the fluorophenyl and methyl groups, which enhance its stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUQCSPMWMEIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146582
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104575-40-8
Record name 2-(4-Fluorophenyl)-5-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104575-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104575408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole, 2-(4-fluorophenyl)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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